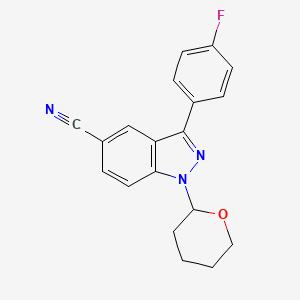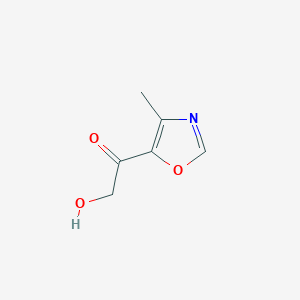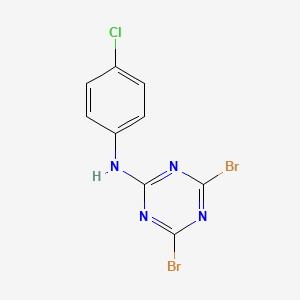
3-(4-Fluorophenyl)-1-(oxan-2-yl)-1H-indazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a tetrahydropyran ring, and a carbonitrile group attached to the indazole core. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be attached through a nucleophilic substitution reaction involving a suitable tetrahydropyran derivative.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium cyanide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
3-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound is utilized as a probe to investigate biological processes and interactions.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
Ezetimibe: A cholesterol-lowering drug with a similar fluorophenyl group.
Indazole Derivatives: Other indazole derivatives with different substituents on the indazole core.
Uniqueness
3-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydropyran ring and the carbonitrile group differentiates it from other indazole derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic applications.
特性
CAS番号 |
395100-09-1 |
|---|---|
分子式 |
C19H16FN3O |
分子量 |
321.3 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-1-(oxan-2-yl)indazole-5-carbonitrile |
InChI |
InChI=1S/C19H16FN3O/c20-15-7-5-14(6-8-15)19-16-11-13(12-21)4-9-17(16)23(22-19)18-3-1-2-10-24-18/h4-9,11,18H,1-3,10H2 |
InChIキー |
CFRMPQBHCJGIJO-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)C#N)C(=N2)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)







